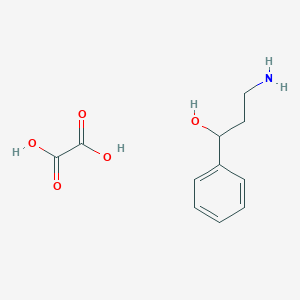

3-Amino-1-phenylpropan-1-ol oxalate

Description

Properties

IUPAC Name |

3-amino-1-phenylpropan-1-ol;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.C2H2O4/c10-7-6-9(11)8-4-2-1-3-5-8;3-1(4)2(5)6/h1-5,9,11H,6-7,10H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOSHWIDUCMPHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Amino-1-phenylpropan-1-ol Oxalate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-phenylpropan-1-ol is a pivotal chiral building block and a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably fluoxetine and its derivatives.[1][2] The isolation and purification of this amino alcohol are frequently optimized through the formation of a crystalline salt. This guide provides an in-depth, scientifically grounded methodology for the synthesis of 3-amino-1-phenylpropan-1-ol via the reduction of a β-aminoketone precursor, followed by its conversion to the stable and highly crystalline oxalate salt. We will detail the causality behind experimental choices, provide step-by-step protocols, and outline a comprehensive characterization workflow to validate the final product's identity, purity, and structure.

Strategic Overview: Synthesis and Salt Formation

Rationale for the Synthetic Pathway

The selected synthetic route begins with the common starting material, acetophenone. The core of the strategy involves two primary transformations:

-

Mannich Reaction: This classic carbon-carbon bond-forming reaction introduces the aminomethyl group at the β-position to the carbonyl. It involves the aminoalkylation of an acidic proton located alpha to the carbonyl group, using formaldehyde and a suitable amine. The resulting β-aminoketone is the direct precursor to our target molecule.[3]

-

Ketone Reduction: The carbonyl group of the β-aminoketone is selectively reduced to a secondary alcohol. This is typically achieved with a hydride-based reducing agent, such as sodium borohydride (NaBH₄), which is favored for its operational simplicity and high selectivity for ketones in the presence of other functional groups.[4]

The Imperative of Oxalate Salt Formation

While the free base of 3-amino-1-phenylpropan-1-ol can be isolated, it often presents as an oil or a low-melting solid, which can complicate purification and handling.[4] Converting the basic amino group into a salt with a suitable acid is a cornerstone of pharmaceutical development for several reasons:

-

Enhanced Crystallinity: Oxalic acid is an excellent salt-forming agent that readily produces stable, crystalline solids with basic compounds.[5][6] This crystalline nature facilitates purification through recrystallization, allowing for the effective removal of process-related impurities.

-

Improved Stability and Handling: Crystalline salts are generally more stable to air and moisture and have better handling properties than their corresponding free bases.[7]

-

Stoichiometric Precision: The formation of a well-defined salt ensures a precise 1:1 molar ratio between the amino alcohol and oxalic acid, which is critical for quality control and subsequent reaction steps.

The overall workflow is visualized below.

Caption: High-level workflow for the synthesis and purification of the target compound.

Experimental Protocols

Part A: Synthesis of 3-Amino-1-phenylpropan-1-ol (Free Base)

This protocol outlines the reduction of the commercially available β-aminoketone, 3-amino-1-phenylpropan-1-one hydrochloride.

Materials:

-

3-Amino-1-phenylpropan-1-one hydrochloride

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 4 M)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer, round-bottom flask, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1-phenylpropan-1-one hydrochloride in methanol (approx. 10-15 mL per gram of ketone).

-

Cooling: Cool the solution to 0-5 °C using an ice bath. This is critical to moderate the exothermic reaction with NaBH₄ and prevent side reactions.

-

Reduction: Slowly add sodium borohydride (approx. 1.0-1.2 equivalents) portion-wise to the stirred solution. Maintain the temperature below 10 °C throughout the addition. The slow addition prevents excessive foaming and ensures a controlled reduction.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Work-up:

-

Carefully quench the reaction by slowly adding deionized water.

-

Adjust the pH of the solution to be basic (pH 9-12) with an aqueous sodium hydroxide solution.[8] This step neutralizes the reaction mixture and converts the amine salt to its free base form, which is soluble in organic solvents.

-

Extract the aqueous layer with ethyl acetate (3 x volume of MeOH).

-

Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

-

-

Isolation: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting product is crude 3-amino-1-phenylpropan-1-ol, often obtained as a yellow oil or waxy solid.[4]

Part B: Formation of this compound

Materials:

-

Crude 3-amino-1-phenylpropan-1-ol (from Part A)

-

Oxalic acid dihydrate

-

Ethanol (EtOH) or Isopropanol (IPA)

-

Büchner funnel, filter paper, vacuum flask

Procedure:

-

Amine Solution: Dissolve the crude 3-amino-1-phenylpropan-1-ol in a minimum amount of warm ethanol.

-

Acid Solution: In a separate flask, dissolve one molar equivalent of oxalic acid dihydrate in a minimum amount of warm ethanol.

-

Precipitation: While stirring, slowly add the oxalic acid solution to the amine solution. A white precipitate should form almost immediately. The formation of a salt is an acid-base reaction, which is typically fast.

-

Crystallization: Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature. For maximum yield, cool the flask in an ice bath for an additional 30-60 minutes to promote full crystallization. Slow cooling is key to forming well-defined, pure crystals.

-

Isolation and Drying: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities. Dry the product under vacuum to a constant weight.

Caption: Step-by-step process for the formation and isolation of the oxalate salt.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The data presented below are typical expected values.

Physical Properties

| Property | Expected Value | Significance |

| Appearance | White to off-white crystalline solid | Indicates the absence of colored, conjugated impurities. |

| Molecular Formula | C₁₁H₁₅NO₅ | Corresponds to the amine free base (C₉H₁₃NO) plus oxalic acid (C₂H₂O₄).[9][10] |

| Molecular Weight | 241.24 g/mol | Sum of the molecular weights of the two components.[10] |

| Melting Point | Varies; typically >150 °C | A sharp melting point range is a primary indicator of high purity. |

Spectroscopic Analysis

The IR spectrum provides a functional group "fingerprint" of the molecule. The formation of the ammonium oxalate salt results in characteristic shifts.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3500-3200 (broad) | O-H Stretch | Alcohol (-OH) | Confirms the presence of the hydroxyl group. |

| 3200-2800 (broad) | N⁺-H Stretch | Ammonium (-NH₃⁺) | A very broad and strong absorption, characteristic of an amine salt. |

| ~3050 | C-H Stretch | Aromatic | Indicates the phenyl ring. |

| ~1720 (strong) | C=O Stretch | Carboxylic Acid (Oxalate) | Asymmetric stretch of the oxalate carboxylate/acid functionality. |

| ~1600, 1450 | C=C Bends | Aromatic Ring | Confirms the presence of the benzene ring. |

| 1200-1050 | C-O Stretch | Alcohol | Indicates the C-OH bond of the secondary alcohol. |

NMR provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically run in a solvent like D₂O or DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR (Expected shifts in D₂O):

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.45-7.35 | m | 5H | Phenyl protons (Ar-H) |

| ~4.95 | dd | 1H | Methine proton (-CH -OH) |

| ~3.20 | t | 2H | Methylene protons (-CH₂ -NH₃⁺) |

| ~2.15 | m | 2H | Methylene protons (-CH-CH₂ -CH₂) |

¹³C NMR (Expected shifts):

| Chemical Shift (δ) | Assignment |

|---|---|

| ~165-170 | Oxalate Carbonyl (C=O) |

| ~142 | Aromatic C (quaternary, C-ipso) |

| ~129 | Aromatic C (CH) |

| ~128 | Aromatic C (CH) |

| ~126 | Aromatic C (CH) |

| ~72 | Methine Carbon (-C H-OH) |

| ~38 | Methylene Carbon (-C H₂-NH₃⁺) |

| ~36 | Methylene Carbon (-CH-C H₂-CH₂) |

Mass spectrometry is used to determine the molecular weight of the parent compound. In the case of a salt, the free base is typically observed.

| Technique | Expected m/z | Ion | Interpretation |

| ESI+ | 152.11 | [M+H]⁺ | The protonated molecular ion of the free base (C₉H₁₃NO, exact mass 151.10).[11] |

| ESI+ | 134.10 | [M+H-H₂O]⁺ | A common fragment corresponding to the loss of water from the protonated parent ion. |

Conclusion

This guide has detailed a robust and reliable methodology for the synthesis of 3-amino-1-phenylpropan-1-ol and its subsequent purification as a crystalline oxalate salt. The protocols provided are based on established chemical principles designed for efficiency and purity. The successful formation of the oxalate salt is a critical step, transforming a difficult-to-handle crude product into a stable, crystalline solid suitable for the rigorous demands of pharmaceutical development. The comprehensive characterization data outlined herein provide a clear roadmap for researchers to validate the structure and purity of their synthesized material, ensuring the quality required for its use as a high-value chemical intermediate.

References

- Liskon Biological (2025). Discussion on the Preparation Process of L-Phenylalaninol. Liskon Biological.

- PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol.

- Liskon Biological (2025). Synthesis of L-Phenylalaninol. Liskon Biological.

- PubChem. 3-Amino-1-phenylpropan-1-ol. National Center for Biotechnology Information.

- Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

- MDPI (2022). Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine.

- Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

- Patsnap. 3-methylamino-1-phenylpropanol preparation method. Eureka.

- Wikipedia. Oxalic acid.

- ACS Publications (2023). Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics. ACS Omega.

- Kent Academic Repository. Pharmaceutical Salt Formation to Enhance Physicochemical Properties.

- Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

- SpectraBase. D(+)-2-Amino-3-phenyl-1-propanol.

- ChemicalBook. 3-AMINO-3-PHENYL-1-PROPANOL(14593-04-5) 1H NMR.

- Key Organics. This compound.

- Achmem. This compound.

Sources

- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 2. 3- methylamino-1-phenylpropanol preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 3. prepchem.com [prepchem.com]

- 4. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 5. Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. kar.kent.ac.uk [kar.kent.ac.uk]

- 8. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 9. keyorganics.net [keyorganics.net]

- 10. achmem.com [achmem.com]

- 11. 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Amino-1-phenylpropan-1-ol oxalate CAS number 114843-08-2

An In-Depth Technical Guide to 3-Amino-1-phenylpropan-1-ol Oxalate

Authored by a Senior Application Scientist

Foreword

In the landscape of pharmaceutical development, the precise architecture of molecular building blocks is paramount. 3-Amino-1-phenylpropan-1-ol stands as a critical chiral intermediate, foundational to the synthesis of several key therapeutic agents. The oxalate salt, with CAS number 114843-08-2, offers a stable, crystalline form of this amine, facilitating its purification, handling, and storage—essential considerations in the rigorous journey from laboratory synthesis to clinical application. This guide provides an in-depth exploration of this compound, from its fundamental properties to its pivotal role in drug development, supported by practical, field-proven methodologies.

Core Chemical and Physical Properties

This compound is the salt formed between the basic amino alcohol, 3-Amino-1-phenylpropan-1-ol, and the dicarboxylic acid, oxalic acid. This salt formation is a common strategy in pharmaceutical chemistry to improve the stability and handling of amine-containing compounds.

| Property | Value | Source |

| CAS Number | 114843-08-2 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₅NO₅ | [2][3][4] |

| Molecular Weight | 241.24 g/mol | [2] |

| IUPAC Name | 3-amino-1-phenylpropan-1-ol;oxalic acid | PubChem |

| SMILES | C1=CC=C(C=C1)C(CCN)O.C(=O)(C(=O)O)O | [3] |

| Storage Conditions | Keep in a dark place, Sealed in dry, Room Temperature | [2][3] |

Note: The properties of the free base, 3-Amino-1-phenylpropan-1-ol (CAS 5053-63-4), are also relevant and include a molecular formula of C₉H₁₃NO and a molecular weight of 151.21 g/mol [5].

Synthesis and Stereochemistry: The Gateway to Chiral APIs

The utility of 3-Amino-1-phenylpropan-1-ol lies in its chiral center at the carbinol carbon. The synthesis of enantiomerically pure forms is crucial for its application in pharmaceuticals, where stereochemistry dictates therapeutic efficacy and safety. A common synthetic route involves the reduction of a prochiral ketone precursor.

General Synthesis Workflow

A prevalent method for synthesizing 3-amino-1-phenylpropan-1-ol involves the reduction of 3-amino-1-phenylpropan-1-one. For chiral synthesis, asymmetric reduction methodologies are employed. These can involve chiral catalysts or enzymatic processes to selectively produce the desired (R)- or (S)-enantiomer[6]. The resulting free amine can then be treated with oxalic acid to precipitate the stable oxalate salt.

Caption: Role of 3-Amino-1-phenylpropan-1-ol in the synthesis of Fluoxetine.

Analytical Methodologies for Quality Assurance

Rigorous analytical control is essential to ensure the identity, purity, and quality of this compound for its use in GMP (Good Manufacturing Practice) environments.

Proposed Quality Control Workflow

A comprehensive quality control workflow would involve a battery of tests to confirm the material's specifications.

Caption: Proposed quality control workflow for this compound.

Experimental Protocols

The following protocols are representative methodologies and should be adapted and validated for specific laboratory conditions.

Protocol 1: Synthesis of 3-Methylamino-1-phenyl-1-propanol (A Key Derivative)

This protocol is adapted from a patented method for the synthesis of a closely related and crucial derivative, demonstrating a common reduction technique.[7]

Objective: To reduce 1-phenyl-3-methylamino-1-propen-1-one to 3-methylamino-1-phenyl-1-propanol.

Materials:

-

1-phenyl-3-methylamino-1-propen-1-one

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid

-

4 M aqueous sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath, magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve 3.7 mmol of 1-phenyl-3-methylamino-1-propen-1-one in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath to 5-10°C with continuous stirring.

-

Slowly add 21 mmol of sodium borohydride in portions, maintaining the temperature between 5-10°C.

-

After the addition is complete, stir the reaction mixture for another 30 minutes at the same temperature.

-

Remove the ice bath and continue stirring for 3 hours at room temperature.

-

Cool the mixture again in an ice/water bath and carefully add 60 ml of 4 M aqueous sodium hydroxide dropwise to quench the reaction and adjust the pH.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 70 ml).

-

Wash the combined organic layers with water (50 ml).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the product as an oil.[7]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid in Water

-

B: 0.1% Trifluoroacetic acid in Acetonitrile

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a water/acetonitrile mixture) to a final concentration of approximately 1 mg/mL.

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 215 nm

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 5% B (re-equilibration)

-

-

-

Analysis: Inject the standard and sample solutions. Calculate the purity by comparing the peak area of the main component to the total peak area of all components.

Protocol 3: Determination of Oxalate Content by Titration

Objective: To quantify the oxalate content in the sample. This method is based on the redox titration with potassium permanganate.[8]

Materials:

-

Potassium permanganate (KMnO₄) standard solution (e.g., 0.1 N)

-

Sulfuric acid (H₂SO₄), dilute solution (e.g., 1 M)

-

Hot plate and magnetic stirrer

-

Burette, beaker, thermometer.

Procedure:

-

Accurately weigh about 200 mg of the this compound sample into a beaker.

-

Dissolve the sample in 100 mL of deionized water and add 20 mL of 1 M sulfuric acid.

-

Heat the solution to 60-70°C while stirring.

-

Titrate the hot solution with the standardized 0.1 N potassium permanganate solution. The endpoint is reached when a faint, persistent pink color is observed.

-

Record the volume of KMnO₄ solution used.

-

Calculate the percentage of oxalate using the known stoichiometry of the reaction between oxalate and permanganate.

Safety and Handling

Based on the data for the free base, 3-Amino-1-phenylpropan-1-ol, the following hazards should be considered:[5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The oxalate form also carries hazards associated with oxalic acid. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant industrial and pharmaceutical relevance. Its stable, crystalline nature makes it an ideal form for the storage and handling of a key chiral intermediate used in the synthesis of important drugs. A thorough understanding of its properties, synthesis, and analytical characterization is essential for researchers and professionals in the field of drug development and organic synthesis. The methodologies and insights provided in this guide serve as a comprehensive resource for the effective utilization of this valuable chemical entity.

References

-

PubChem. 3-Amino-1-phenylpropan-1-ol. [Link]

- Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

- Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

-

ResearchGate. (PDF) 3-Methylamino-3-phenylpropan-1-ol. [Link]

-

PMC - NIH. Analytical procedures and methods validation for oxalate content estimation. [Link]

Sources

- 1. This compound | 114843-08-2 [chemicalbook.com]

- 2. 114843-08-2|this compound|BLD Pharm [bldpharm.com]

- 3. achmem.com [achmem.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 7. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 8. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Stereochemistry of 3-Amino-1-phenylpropan-1-ol

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-1-phenylpropan-1-ol is a chiral molecule featuring prominently in the landscape of medicinal chemistry and pharmacology. Its structural framework, containing two distinct chiral centers, gives rise to four stereoisomers. The spatial arrangement of these isomers is a critical determinant of their biological activity, making a comprehensive understanding of their stereochemistry essential for the development of safe and effective pharmaceuticals. This guide provides a detailed technical exploration of the stereochemical nuances of 3-Amino-1-phenylpropan-1-ol, covering stereoselective synthesis, analytical characterization, and the profound implications of its chirality on pharmacological function.

The Foundational Importance of Chirality

The presence of two stereogenic centers in 3-Amino-1-phenylpropan-1-ol—at the carbon atom bonded to the hydroxyl group (C1) and the carbon atom bonded to the amino group (C3)—results in the existence of four distinct stereoisomers. These isomers are grouped into two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between molecules from different enantiomeric pairs is diastereomeric.

This trifecta of chirality is pivotal because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, each stereoisomer can interact differently with a biological target, leading to variations in efficacy, metabolism, and potential for adverse effects. This principle of stereoselectivity is a cornerstone of modern drug design, necessitating the synthesis and evaluation of single, pure stereoisomers.

Stereoselective Synthesis: Precision in Molecular Architecture

The controlled synthesis of specific stereoisomers of 3-Amino-1-phenylpropan-1-ol is a primary challenge and a key focus of synthetic organic chemistry. The two predominant strategies for achieving this are asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: Crafting Chirality from the Outset

Asymmetric synthesis aims to directly produce a single, desired stereoisomer from a prochiral starting material. A powerful and widely used method is the asymmetric reduction of a β-amino ketone precursor, 3-amino-1-phenylpropanone.[1] This transformation is often accomplished with high stereoselectivity using chiral catalysts.

Key Methodologies for Asymmetric Reduction:

-

Catalytic Asymmetric Hydrogenation: This technique employs transition metal catalysts, such as those based on ruthenium or rhodium, complexed with chiral ligands. These catalysts create a chiral environment that directs the addition of hydrogen to one face of the ketone, leading to a preponderance of one enantiomer.

-

Enzyme-Catalyzed Reduction: Carbonyl reductases, a class of enzymes, are highly effective at catalyzing the reduction of ketones to alcohols with exceptional stereoselectivity.[1] Various microorganisms are sources of carbonyl reductases with differing substrate specificities and stereopreferences, offering a green and efficient synthetic route.[1]

A patent describes a method for preparing optically active 3-amino-1-phenylpropanol derivatives with an enantiomeric excess of at least 80% through an asymmetric reduction reaction in the presence of a spiroborate ester catalyst and a hydrogen donor.[2] This highlights the ongoing innovation in catalytic systems for achieving high optical purity.[2]

Chiral Resolution: Separating a Mixture of Stereoisomers

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its constituent enantiomers.

Established Resolution Techniques:

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acidic resolving agent.[1] The resulting diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]

-

Enzymatic Kinetic Resolution: This strategy leverages the stereoselectivity of enzymes, often lipases, to preferentially react with one enantiomer in the racemic mixture.[1] For 3-amino-1-phenylpropan-1-ol, lipases can catalyze the enantioselective acylation of the hydroxyl group, allowing for the separation of the acylated enantiomer from the unreacted one.[1]

Sources

- 1. (R)-3-Amino-3-phenylpropan-1-ol|CAS 170564-98-4 [benchchem.com]

- 2. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

The Enantioselective Synthesis of β-Amino Alcohols: A Senior Application Scientist's Guide

Abstract

Enantiomerically pure β-amino alcohols are a cornerstone of modern organic synthesis and medicinal chemistry. Their prevalence in natural products, pharmaceuticals, and as powerful chiral ligands and auxiliaries underscores the critical need for efficient and highly selective synthetic methodologies.[1][2][3] This technical guide provides an in-depth analysis of the core strategies for the enantioselective synthesis of 1,2-amino alcohols, designed for researchers, chemists, and drug development professionals. Moving beyond a simple enumeration of methods, this document delves into the mechanistic rationale behind key transformations, offers field-proven insights into experimental design, and presents detailed, actionable protocols. We will explore seminal methods such as the Sharpless Asymmetric Aminohydroxylation, the asymmetric reduction of α-amino ketones, nucleophilic ring-opening of epoxides, and the catalytic asymmetric Henry reaction, alongside modern biocatalytic and organocatalytic approaches. Each section is grounded in authoritative literature to provide a robust and trustworthy resource for the practitioner.

The Strategic Importance of Chiral β-Amino Alcohols

The 1,2-amino alcohol motif is a privileged scaffold in chemistry. In the pharmaceutical realm, it is a key pharmacophore in a wide array of drugs, including β-blockers (e.g., Propranolol), antiviral agents (e.g., Saquinavir), and chemotherapeutics (e.g., the side chain of Taxol).[4] Beyond their direct biological activity, their ability to form stable five-membered chelate rings with metals makes them exceptional chiral ligands for asymmetric catalysis, driving the selective formation of a desired enantiomer in a multitude of chemical reactions.[1][5] This dual role as both valuable target molecules and critical tools for synthesis necessitates a deep understanding of their stereocontrolled preparation.

Key Methodologies for Enantioselective Synthesis

The synthesis of these vital molecules can be broadly categorized into several major approaches. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability requirements. This guide will focus on the most robust and widely adopted catalytic asymmetric strategies.

Direct Oxyamination of Alkenes: The Sharpless Asymmetric Aminohydroxylation (AA)

The direct, stereoselective addition of both a nitrogen and an oxygen functionality across a double bond is an elegant and atom-economical strategy. The Sharpless Asymmetric Aminohydroxylation (AA) stands as a landmark achievement in this area, providing reliable access to syn-1,2-amino alcohols from a wide range of olefins.[2][6]

Causality & Mechanistic Insight: The reaction employs a catalytic amount of osmium tetroxide (OsO₄) and a chiral cinchona alkaloid-derived ligand to direct the stereochemistry.[2][7] The nitrogen source is typically a salt of an N-halo-sulfonamide, -carbamate, or -amide.[2][7] The catalytic cycle is believed to involve the formation of an Os(VI) species that coordinates to the alkene. The chiral ligand, bound to the osmium center, creates a chiral pocket that dictates the face-selective addition, leading to a five-membered osmaazacycle intermediate. Subsequent hydrolysis releases the desired N-protected β-amino alcohol. The choice of ligand—either dihydroquinidine (DHQD) or dihydroquinine (DHQ) derivatives—determines which enantiomer of the product is formed.[2][8]

Diagram 1: Simplified Catalytic Cycle of Sharpless Asymmetric Aminohydroxylation

A high-level overview of the key steps in the Sharpless AA reaction.

Experimental Protocol: Asymmetric Aminohydroxylation of Styrene [8]

This protocol describes the synthesis of an Fmoc-protected β-amino alcohol from styrene using the (DHQD)₂PHAL ligand.

-

Catalyst Preparation: To a stirred solution of K₂OsO₄·2H₂O (0.02 mmol) and (DHQD)₂PHAL (0.03 mmol) in n-propanol/water (1:1, 10 mL) is added the nitrogen source, FmocNHCl (1.1 mmol). The mixture is stirred at room temperature for 10 minutes.

-

Reaction Initiation: Styrene (1.0 mmol) is added to the catalyst mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting alkene.

-

Workup: Upon completion, the reaction is quenched by the addition of sodium sulfite. The mixture is extracted with ethyl acetate (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired Fmoc-protected amino alcohol.

Data Summary: Representative Sharpless AA Reactions

| Alkene Substrate | Ligand | N-Source | Yield (%) | ee (%) | Reference |

| Styrene | (DHQD)₂PHAL | TsN(Cl)Na | 94 | 99 | [2] |

| Methyl Cinnamate | (DHQ)₂PHAL | TsN(Cl)Na | 92 | 98 | [2] |

| 1-Decene | (DHQD)₂PHAL | CbzN(Cl)K | 80 | 93 | [9] |

Asymmetric Reduction of α-Amino Ketones

One of the most intuitive and widely practiced methods for preparing β-amino alcohols involves the stereoselective reduction of a prochiral α-amino ketone. The success of this strategy hinges on the efficacy of the chiral catalyst to differentiate between the two prochiral faces of the carbonyl group.

Causality & Mechanistic Insight: The Corey-Bakshi-Shibata (CBS) reduction is a preeminent example of this approach.[10] It utilizes a chiral oxazaborolidine catalyst, generated in situ from a chiral amino alcohol (commonly derived from proline) and a borane source.[10][11] The catalyst forms a Lewis acid-base complex with the borane reducing agent and the ketone substrate. The ketone's larger substituent is oriented away from the bulky group on the catalyst, while the carbonyl oxygen coordinates to the boron atom. This rigid, chair-like transition state forces the hydride to be delivered from the borane to one specific face of the ketone, resulting in a predictable and high degree of enantioselectivity.[11]

Diagram 2: Experimental Workflow for CBS Reduction

A flowchart illustrating the key stages of an asymmetric ketone reduction using an in-situ generated CBS catalyst.

Experimental Protocol: CBS Reduction of 2-Aminoacetophenone [10]

-

Catalyst Formation: In a flame-dried, three-necked flask under an argon atmosphere, (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 mmol) is dissolved in anhydrous THF (5 mL). A 1.0 M solution of BH₃·SMe₂ in THF (0.1 mmol) is added dropwise at room temperature, and the mixture is stirred for 15 minutes to generate the catalyst in situ.

-

Substrate Addition: The solution is cooled to 0°C, and a solution of 2-(benzylamino)acetophenone hydrochloride (1.0 mmol) and triethylamine (1.1 mmol) in THF (10 mL) is added slowly over 10 minutes.

-

Reduction: A 1.0 M solution of BH₃·SMe₂ in THF (1.0 mmol) is added dropwise over 30 minutes, maintaining the temperature at 0°C.

-

Monitoring & Quench: The reaction is stirred for 2-4 hours, with progress monitored by TLC. Upon completion, the reaction is carefully quenched by the slow addition of methanol (5 mL).

-

Workup and Purification: The solvent is removed in vacuo. The residue is partitioned between ethyl acetate and 1 M HCl. The aqueous layer is basified with 2 M NaOH and extracted with ethyl acetate. The combined organic layers are dried (Na₂SO₄), filtered, and concentrated. The product is purified by chromatography to yield the chiral β-amino alcohol.

Enantioselective Ring-Opening of Epoxides

The aminolysis of epoxides is a fundamental and highly convergent route to β-amino alcohols.[3][12] The challenge lies in controlling both the regio- and enantioselectivity, especially with unsymmetrical epoxides. The desymmetrization of meso-epoxides with nitrogen nucleophiles, mediated by a chiral catalyst, is a particularly powerful strategy.[13]

Causality & Mechanistic Insight: This transformation is typically catalyzed by chiral Lewis acid complexes (e.g., based on Cr, Co, Al, or Ti).[13][14] The catalyst serves a dual role: it coordinates to the epoxide oxygen, activating it for nucleophilic attack, and its chiral ligand framework shields one of the two electrophilic carbons. This steric blockade directs the incoming amine nucleophile to attack the other carbon center in an Sₙ2-like fashion, leading to inversion of configuration at that center and establishing the two contiguous stereocenters of the product with high enantioselectivity.[15][16] The regioselectivity (attack at the less or more substituted carbon) can be influenced by both steric and electronic factors, and in some systems, is controlled by the catalyst rather than the substrate.[15]

Experimental Protocol: Asymmetric Ring-Opening of Cyclohexene Oxide [14]

This protocol describes a scandium-catalyzed desymmetrization of a meso-epoxide.

-

Catalyst Preparation: In a dry Schlenk tube under an argon atmosphere, Sc(OTf)₃ (0.1 mmol) and a chiral bipyridine ligand (0.12 mmol) are dissolved in anhydrous dichloromethane (5 mL) and stirred for 30 minutes at room temperature.

-

Reaction Setup: The catalyst solution is cooled to -40°C. Cyclohexene oxide (1.0 mmol) is added, followed by the slow addition of aniline (1.2 mmol) over 20 minutes.

-

Reaction Execution: The mixture is stirred at -40°C for 24-48 hours. The reaction progress is monitored by chiral HPLC analysis of aliquots.

-

Workup: The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated. The resulting crude product is purified by flash chromatography on silica gel to afford the enantioenriched trans-2-anilinocylohexan-1-ol.

Data Summary: Catalyst-Controlled Epoxide Ring-Opening

| Epoxide | Nucleophile | Catalyst System | Yield (%) | ee (%) | Reference |

| Cyclohexene Oxide | Aniline | Sc(OTf)₃ / Chiral Bipyridine | 95 | 96 | [14] |

| Cyclopentene Oxide | Benzylamine | Chiral Cr(III)-Salen | 88 | 98 | [13] |

| Styrene Oxide | TMS-N₃ | Chiral Ti(OiPr)₄ / Ligand | 91 | 95 | [17] |

Catalytic Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a potent C-C bond-forming reaction.[18] The resulting β-nitro alcohol products are highly valuable intermediates, as the nitro group can be readily reduced to a primary amine, providing a straightforward two-step route to β-amino alcohols.[19]

Causality & Mechanistic Insight: The asymmetric Henry reaction is often catalyzed by chiral metal complexes, particularly those of copper(II).[19][20] Chiral β-amino alcohol or bis(oxazoline) ligands are commonly employed.[18] The catalyst acts as a chiral Lewis acid, coordinating to and activating the aldehyde. Simultaneously, a basic site on the ligand or an external base deprotonates the nitroalkane to form a nitronate. The chiral environment of the catalyst then orchestrates the facial-selective addition of the nitronate to the activated aldehyde, establishing the stereochemistry of the newly formed C-C bond and the adjacent hydroxyl-bearing center.[21]

Experimental Protocol: Copper-Catalyzed Asymmetric Henry Reaction [18][19]

-

Catalyst Formation: In a dry vial, Cu(OAc)₂·H₂O (0.05 mmol) and the chiral aminoindanol-derived bisoxazolidine ligand (0.06 mmol) are dissolved in ethanol (2 mL). The mixture is stirred at room temperature for 1 hour to form the active catalyst complex.

-

Reaction Initiation: The solution is cooled to -15°C. Benzaldehyde (1.0 mmol) is added, followed by nitromethane (5.0 mmol).

-

Reaction Progression: The reaction mixture is stirred at -15°C for 24 hours.

-

Workup: The reaction is quenched by adding 1 M HCl (5 mL) and extracted with CH₂Cl₂ (3 x 15 mL).

-

Purification: The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude β-nitro alcohol is purified via silica gel chromatography.

-

Reduction Step: The purified nitro alcohol is then dissolved in methanol and subjected to reduction (e.g., using H₂ gas with a Pd/C or Raney Ni catalyst, or chemical reduction with Zn/HCl) to yield the final β-amino alcohol.

Data Summary: Asymmetric Henry Reaction

| Aldehyde | Catalyst System | Yield (%) | ee (%) | Reference |

| Benzaldehyde | Cu(OAc)₂ / Chiral Ligand | 93 | 89 | [18] |

| 4-Bromobenzaldehyde | Cu(OAc)₂ / Chiral Ligand | 93 | 86 | [18] |

| Benzofuran-2-carbaldehyde | Cu(II) / Chiral β-amino alcohol | 85 | 98 | [19][20] |

Emerging Frontiers: Biocatalysis and Organocatalysis

While metal-catalyzed reactions are powerful, the fields of biocatalysis and organocatalysis offer compelling, often complementary, advantages such as mild reaction conditions, environmental benignity, and unique selectivities.

-

Biocatalysis: Enzymes like lipases and transaminases are increasingly used for β-amino alcohol synthesis. Lipases can catalyze the regioselective ring-opening of epoxides with amines, often under mild, solvent-free, or aqueous conditions.[12][22] Transaminases can perform the asymmetric amination of β-hydroxy ketones, providing direct access to the chiral amino alcohol products.

-

Organocatalysis: Small chiral organic molecules, such as proline and its derivatives, can catalyze Mannich-type reactions to produce β-amino aldehydes, which can be subsequently reduced.[23] Simple primary β-amino alcohols have themselves been shown to act as efficient organocatalysts for various asymmetric transformations.[24][25]

Conclusion and Future Outlook

The enantioselective synthesis of β-amino alcohols is a mature yet continually evolving field. The methods discussed herein—Sharpless aminohydroxylation, asymmetric ketone reduction, epoxide ring-opening, and the Henry reaction—represent the bedrock of the synthetic chemist's toolkit. Each offers a unique set of advantages regarding substrate scope, stereochemical outcome, and operational simplicity. The causality-driven approach of a senior scientist involves not just knowing the protocol but understanding the mechanistic underpinnings that govern selectivity. This allows for rational troubleshooting and adaptation of a method to a new, challenging substrate.

The future will likely see further advances in C-H functionalization to forge the C-N or C-O bond directly on an unactivated backbone, streamlining syntheses even further.[26] Moreover, the synergy between different catalytic regimes, such as combining biocatalysis with metal catalysis in one-pot cascades, will continue to push the boundaries of efficiency and sustainability in producing these indispensable chiral building blocks.

References

-

Métro, T.-X., Pardo, D. G., & Cossy, J. (2007). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. The Journal of Organic Chemistry, 72(17), 6556–6561. Available at: [Link]

-

Chen, W., Zhou, Z.-H., & Chen, H.-B. (2017). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry, 15(5), 1143–1149. Available at: [Link]

-

Bhagavathula, S., et al. (2013). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Journal of Chemical and Pharmaceutical Sciences, 2(1), 1-6. Available at: [Link]

-

Jacobsen, E. N., & Wu, M. H. (2018). Enantioselective Epoxide Opening. Organic Reactions. Available at: [Link]

-

Xiong, Y., Wang, F., Huang, X., & Wen, Y. (2007). Asymmetric Copper(I)-Catalyzed Henry Reaction with an Aminoindanol-Derived Bisoxazolidine Ligand. Organic Letters, 9(5), 721–724. Available at: [Link]

-

Chen, W., Zhou, Z.-H., & Chen, H.-B. (2017). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry, 15(5), 1143-1149. Available at: [Link]

-

Wang, Y., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(15), 3488. Available at: [Link]

-

Various Authors. (2017). Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. ResearchGate. Available at: [Link]

-

Heravi, M. M., Lashaki, T. B., Fattahi, B., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(12), 6634–6659. Available at: [Link]

-

Chen, W., Zhou, Z.-H., & Chen, H.-B. (2017). Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. ResearchGate. Available at: [Link]

-

Colell, J. F. P., et al. (2021). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 589(7841), 230–235. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]

-

O'Brien, P. (1998). The Sharpless Asymmetric Aminohydroxylation. Angewandte Chemie International Edition, 37(3), 284-286. Available at: [Link]

-

Shaw, J. T., & Miller, S. J. (2021). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Accounts of Chemical Research, 54(11), 2649–2663. Available at: [Link]

-

Singh, R. P., & Singh, V. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. Available at: [Link]

-

Sammakia, T., & Leighton, J. L. (2016). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Tetrahedron Letters, 57(35), 3891-3894. Available at: [Link]

-

Various Authors. (n.d.). Ring opening of epoxides with nitrogen heterocycles. ResearchGate. Available at: [Link]

-

Métro, T.-X., Appenzeller, J., Pardo, D. G., & Cossy, J. (2006). Highly enantioselective synthesis of beta-amino alcohols. Organic Letters, 8(16), 3509–3512. Available at: [Link]

-

Pastor, I. M., & Yus, M. (2005). Asymmetric Ring Opening of Epoxides. Current Organic Chemistry, 9(1), 1-29. Available at: [Link]

-

Palomo, C., Oiarbide, M., & García, J. M. (2002). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Medicinal Chemistry, 9(9), 925-954. Available at: [Link]

-

Various Authors. (n.d.). Synthesis of β-amino alcohol derivatives. ResearchGate. Available at: [Link]

-

Gellman, S. H., et al. (2004). Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. Journal of the American Chemical Society, 126(44), 14316–14317. Available at: [Link]

-

Bhagavathula, S. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Singh, R. P., & Singh, V. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at: [Link]

-

Begum, Z., et al. (2021). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. New Journal of Chemistry, 45(1), 147-152. Available at: [Link]

-

Celentano, G., et al. (2001). Design of β-amino alcohols as chiral auxiliaries in the electrophilic amination of 1,3,2-oxazaphospholanes. Tetrahedron: Asymmetry, 12(9), 1357-1363. Available at: [Link]

-

Nakano, H. (2007). Β-Amino alcohol organocatalysts for asymmetric additions. Chemical and Pharmaceutical Bulletin, 55(1), 21-28. Available at: [Link]

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4737–4805. Available at: [Link]

-

Donohoe, T. J., et al. (2024). Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. Organic & Biomolecular Chemistry, 22(10), 2001-2005. Available at: [Link]

-

Donohoe, T. J., & Callens, C. K. A. (2019). Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source. The Journal of Organic Chemistry, 84(22), 14595–14604. Available at: [Link]

-

Schätzle, S. (2015). Biocatalytic Synthesis of Amino Alcohols. University of Greifswald. Available at: [Link]

-

Heravi, M. M., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Semantic Scholar. Available at: [Link]

-

Kobayashi, S., Ishitani, H., & Ueno, M. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society, 120(2), 431–432. Available at: [Link]

-

Kawanami, Y. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2348. Available at: [Link]

-

Various Authors. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Open Access Journals. Available at: [Link]

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]

-

Tromp, A. T., et al. (2014). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. Journal of Medicinal Chemistry, 57(16), 7077–7091. Available at: [Link]

- Lynn, D. M., Anderson, D. G., & Langer, R. (2015). Poly(beta-amino alcohols), their preparation, and uses thereof. Google Patents.

-

Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Available at: [Link]

-

Various Authors. (2023). Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate. Available at: [Link]

-

Gröger, H., et al. (2014). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 98(4), 1641–1652. Available at: [Link]

-

Singh, G. S. (2004). Advances in the chemistry of β-lactam and its medicinal applications. Mini-Reviews in Medicinal Chemistry, 4(1), 69-86. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. researchgate.net [researchgate.net]

- 5. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]

- 6. Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00022F [pubs.rsc.org]

- 7. [PDF] Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 12. growingscience.com [growingscience.com]

- 13. organicreactions.org [organicreactions.org]

- 14. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 17. eurekaselect.com [eurekaselect.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 24. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]

- 25. Β-Amino alcohol organocatalysts for asymmetric additions | Semantic Scholar [semanticscholar.org]

- 26. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Amino-1-phenylpropan-1-ol Oxalate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Amino-1-phenylpropan-1-ol oxalate, a topic of significant interest to researchers, scientists, and professionals in drug development. In the absence of extensive published experimental data for this specific salt, this document leverages fundamental principles of physical chemistry and data from analogous structures to predict its solubility profile across a range of common organic solvents. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, empowering researchers to generate precise data for their specific applications. The interplay of factors governing solubility, including solvent polarity, hydrogen bonding capabilities, and the physicochemical properties of the constituent ions, is thoroughly examined to provide a holistic understanding of this critical parameter.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

3-Amino-1-phenylpropan-1-ol is a key structural motif found in various pharmacologically active molecules. Its formulation as an oxalate salt is a common strategy to improve stability and handling properties. However, the success of any active pharmaceutical ingredient (API) in a drug product is intrinsically linked to its solubility. Solubility dictates the bioavailability of a drug, influences its dissolution rate, and is a critical parameter in the design of dosage forms, from oral tablets to parenteral solutions. A comprehensive understanding of the solubility of this compound in various organic solvents is therefore paramount for formulation development, purification processes, and the design of effective drug delivery systems.

This guide addresses the current information gap by providing a robust theoretical framework for predicting the solubility of this compound and a practical, step-by-step methodology for its empirical determination.

Theoretical Framework for Solubility Prediction

The solubility of an ionic compound like this compound is governed by the equilibrium between the solid lattice and the solvated ions in solution. The adage "like dissolves like" provides a foundational, albeit simplistic, understanding. A more rigorous analysis requires consideration of the physicochemical properties of both the solute and the solvent.

Physicochemical Properties of 3-Amino-1-phenylpropan-1-ol and Oxalic Acid

To predict the solubility of the oxalate salt, we must first understand its constituent components: the basic amino alcohol and the acidic counterion.

-

3-Amino-1-phenylpropan-1-ol: This molecule contains a primary amine, a secondary alcohol, and a phenyl group.

-

Oxalic Acid: This is a dicarboxylic acid.

-

pKa: Oxalic acid is a relatively strong organic acid with two dissociation constants: pKa1 = 1.27 and pKa2 = 4.28.[4] This high acidity ensures a robust acid-base reaction with the amino alcohol to form a stable salt.

-

The Nature of the Oxalate Salt

The reaction between the basic amine of 3-Amino-1-phenylpropan-1-ol and the strong acidic nature of oxalic acid results in the formation of a highly polar, ionic salt. The large difference in pKa between the amine (est. ~9.4) and the first pKa of oxalic acid (1.27) indicates that the proton transfer will be nearly complete, leading to a salt with a high degree of ionic character. This high polarity is the dominant factor governing its solubility.

Predicted Solubility in Organic Solvents

Based on the highly polar nature of the this compound salt, its solubility profile can be predicted as follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | These solvents have high dielectric constants and are excellent hydrogen bond donors and acceptors, which can effectively solvate both the protonated amine and the oxalate anion. A patent for a similar amino alcohol oxalate notes it is "easily soluble in water, very difficultly soluble in alcohol," suggesting a steep decline in solubility with decreasing polarity even within this class.[5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to Low | These solvents have high dielectric constants and can solvate the cation, but they are weaker hydrogen bond donors and may be less effective at solvating the oxalate anion. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | The lack of polarity and hydrogen bonding capability in these solvents makes them incapable of overcoming the strong lattice energy of the highly polar salt. |

It is crucial to reiterate that the information in the table above is a prediction based on chemical principles. Experimental verification is essential for any practical application.

Experimental Determination of Thermodynamic Solubility

Given the lack of published data, a reliable experimental protocol is indispensable. The shake-flask method is the gold standard for determining thermodynamic solubility.

Principle

The shake-flask method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the saturated supernatant is then determined by a suitable analytical technique.

Detailed Experimental Protocol

-

Preparation:

-

Add an excess amount of this compound to a series of vials, each containing a precisely known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or on a magnetic stir plate.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. This step must be performed quickly and at the equilibration temperature to avoid any change in solubility.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Visualizing the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several interconnected factors.

Caption: Interplay of Factors Affecting Salt Solubility.

-

Solvent Polarity: As discussed, this is a primary determinant. A solvent's ability to separate and stabilize the charged ions is crucial. The dielectric constant of the solvent is a good indicator of its polarity.

-

Hydrogen Bonding: Solvents that can act as both hydrogen bond donors (to the oxalate anion) and acceptors (from the protonated amine) will be more effective at dissolving the salt.

-

Temperature: For most salts, solubility increases with temperature as the dissolution process is often endothermic. However, this relationship must be determined experimentally.

-

Crystal Polymorphism: The existence of different crystal forms (polymorphs) of the salt can lead to different solubilities. It is important to characterize the solid form being used in the solubility studies.

Conclusion and Recommendations

While specific experimental solubility data for this compound remains to be published, a strong predictive framework can be established based on its highly polar, ionic nature. It is anticipated to be most soluble in polar protic solvents like water and significantly less soluble in less polar and non-polar organic solvents.

For any research or development activities, it is strongly recommended that the thermodynamic solubility be determined experimentally using a robust method such as the shake-flask protocol detailed in this guide. The resulting data will be invaluable for informed decision-making in formulation, purification, and overall drug development strategy.

References

- O'Neil, M.J. (ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition, Royal Society of Chemistry, Cambridge, UK. (Provides general information on pKa of common acids like oxalic acid).

-

PubChem. (n.d.). Oxalic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-amino-1-phenylpropan-1-ol (C9H13NO). Retrieved from [Link]

-

PubChem. (n.d.). Phenylpropanolamine. National Center for Biotechnology Information. Retrieved from [Link]

- Max Hartmann and Leandro Panizzon. (1941). Process for the preparation of amino-alcohols. U.S. Patent US2243977A.

Sources

- 1. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-amino-1-phenylpropan-1-ol (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 4. Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's | Semantic Scholar [semanticscholar.org]

- 5. (R)-3-AMINO-1-PHENYL-PROPAN-1-OL | 138750-31-9 [chemicalbook.com]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Chiral Amino Alcohols for Active Pharmaceutical Ingredients (APIs)

Abstract: Chiral amino alcohols are high-value organic compounds that constitute the structural core of numerous natural products and Active Pharmaceutical Ingredients (APIs).[1] Their specific three-dimensional stereochemistry is frequently essential for selective interaction with biological targets like enzymes and receptors, which forms the basis of many drugs' efficacy and safety.[1] This technical guide provides a comprehensive overview of the foundational discoveries and core synthetic strategies for producing enantiomerically pure amino alcohols. It details key methodologies, from classic chiral pool approaches to modern catalytic asymmetric reductions and biocatalytic transformations. The narrative emphasizes the causality behind experimental choices, providing detailed, self-validating protocols for cornerstone reactions and performance benchmarks to guide researchers, scientists, and drug development professionals in this critical area of medicinal chemistry.

Chapter 1: The Indispensable Role of Chiral Amino Alcohols in Modern Pharmaceuticals

The architecture of a drug molecule dictates its function. Within the vast landscape of organic chemistry, the chiral 1,2-amino alcohol motif is a privileged structure, recurring in a remarkable number of blockbuster pharmaceuticals.[2] Chirality—the "handedness" of a molecule—is a pivotal factor in the safety and efficacy of many drugs.[3] The precise spatial arrangement of the amine and alcohol groups allows for specific hydrogen bonding and stereoselective interactions within the chiral pockets of biological receptors, leading to the desired therapeutic effect while minimizing off-target activity.

Enantiomerically pure amino alcohols are indispensable building blocks (synthons) in the pharmaceutical industry, forming the backbone of drugs across diverse therapeutic areas.[1] Notable examples include:

-

Beta-blockers like (S)-Propranolol, where the specific stereoisomer is responsible for the β-adrenergic blocking activity.

-

Antiviral agents such as Atazanavir, an HIV protease inhibitor, whose synthesis relies on a key chiral amino alcohol intermediate.[4]

-

Anticancer drugs , including the side-chain of the highly successful agent Taxol.[1]

-

Antidepressants and anti-anxiety medications , where chiral amino alcohols serve as precursors to complex heterocyclic systems.[5]

Given their prevalence and importance, the development of efficient, scalable, and highly stereoselective synthetic routes to these compounds is an area of intense and ongoing research.[1]

Chapter 2: Foundational Approaches: Leveraging Nature's Chiral Pool

The most traditional and direct strategy for synthesizing chiral amino alcohols is to start with molecules that are already enantiomerically pure. Nature provides an abundant and inexpensive source of these materials in the form of α-amino acids.

Synthesis via Reduction of α-Amino Acids

This approach leverages the high optical purity of natural L-amino acids to produce the corresponding chiral amino alcohols through the chemical reduction of the carboxylic acid moiety.[1][]

Causality Behind the Method: The primary advantage of this strategy is its simplicity and the direct transfer of stereochemistry. The starting materials are readily available and often inexpensive, making this an attractive route for producing a specific set of amino alcohols. The choice of reducing agent is critical; powerful hydride donors like lithium aluminum hydride (LiAlH₄) or borane complexes (BH₃·THF) are required to reduce the robust carboxylic acid functional group without racemizing the adjacent stereocenter.

Experimental Protocol: Synthesis of (S)-Alaninol from (S)-Alanine

This protocol details a representative procedure for the borane-mediated reduction of a natural amino acid.

1. Materials & Setup:

-

(S)-Alanine (1.0 eq)

-

Borane-tetrahydrofuran complex (1.0 M solution in THF, 3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

2. Procedure:

-

Suspend (S)-Alanine in anhydrous THF in the reaction flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Add the borane-THF solution dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4 hours. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

-

Remove the THF under reduced pressure.

-

Basify the remaining aqueous residue to pH > 12 with 1 M NaOH.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude (S)-alaninol.

3. Validation & Analysis:

-

Purification: The crude product can be purified by distillation under reduced pressure or flash column chromatography.

-

Characterization: Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.

-

Enantiomeric Purity: Determine the enantiomeric excess (ee) by chiral HPLC analysis to confirm that no racemization occurred during the reduction. An ee of >99% is expected.

Chapter 3: The Modern Toolkit: Catalytic Asymmetric Synthesis

While the chiral pool is a powerful starting point, its structural diversity is limited. The advent of catalytic asymmetric synthesis revolutionized the field, enabling the creation of a vast array of chiral amino alcohols from simple, achiral precursors.

Asymmetric Reduction of Prochiral Ketones

One of the most effective strategies involves the enantioselective reduction of a prochiral ketone, typically an α-amino ketone, to establish the chiral alcohol center.

The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[7] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, to mediate the reduction with a stoichiometric borane source.[1][8]

Mechanistic Causality: The reaction's success hinges on a highly organized, six-membered transition state.[1] As shown in the diagram below, the oxazaborolidine catalyst acts as a chiral scaffold. Its endocyclic boron atom coordinates to the ketone's oxygen, activating it towards reduction. Simultaneously, the catalyst's nitrogen atom coordinates the borane reducing agent. This brings all components into a rigid, chair-like conformation where the hydride is delivered to one specific face of the ketone, dictated by sterics. The larger substituent (Rₗ) on the ketone preferentially occupies a pseudo-equatorial position to minimize steric clash, leading to a highly predictable stereochemical outcome.[9] This elegant mechanism is responsible for the typically excellent enantioselectivities (often >95% ee) observed.[1][8]

Developed by Nobel laureate Ryōji Noyori, this powerful method utilizes ruthenium catalysts bearing a C2-symmetric chiral diphosphine ligand, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[10][11] The reaction hydrogenates ketones with high efficiency and enantioselectivity using molecular hydrogen (H₂), making it a highly atom-economical process.[10]

Mechanistic Causality: The key to this transformation is the formation of a ruthenium hydride species in the presence of the chiral BINAP ligand and a diamine co-ligand. The ketone substrate coordinates to this metal center. The reaction proceeds through a "metal-ligand bifunctional" mechanism, where both the ruthenium metal and the amine ligand participate in the hydride transfer via a six-membered pericyclic transition state. The chiral environment created by the atropisomeric BINAP ligand forces the substrate to coordinate in a specific orientation, exposing one prochiral face to hydrogenation over the other. This elegant control results in exceptionally high turnover numbers and enantioselectivities.[11]

Asymmetric Synthesis from Olefins

Alkenes are inexpensive and readily available feedstocks, and their transformation into chiral amino alcohols represents a powerful strategy. This typically involves a two-step sequence: asymmetric oxidation to an epoxide or diol, followed by the introduction of the amine group.

The Sharpless AD reaction is a landmark achievement in organic synthesis, allowing for the enantioselective conversion of olefins to vicinal diols using osmium tetroxide (OsO₄) as a catalyst in the presence of a chiral quinine-derived ligand.[12][13][14]

Mechanistic Causality: The chiral ligand creates a binding pocket that orients the incoming olefin for osmylation on a specific face. The resulting osmate ester is then hydrolyzed to release the chiral diol and regenerate the osmium catalyst. This diol is not the final product but a crucial intermediate. It can be selectively converted into a chiral epoxide, which is then opened by a nitrogen nucleophile (like sodium azide, followed by reduction) in a regioselective Sₙ2 reaction to yield the desired 1,2-amino alcohol. This two-step sequence provides excellent control over two adjacent stereocenters.

Complementary to the Sharpless reaction, the Jacobsen-Katsuki epoxidation allows for the highly enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted ones.[15][16] The reaction uses a chiral manganese(III)-salen complex as the catalyst.[15]

Causality and Protocol: This method directly generates a chiral epoxide, a versatile intermediate.[16] The subsequent ring-opening with a nitrogen nucleophile is the key step to install the amino group. The regioselectivity of this Sₙ2 attack is predictable, typically occurring at the less sterically hindered carbon, providing excellent control over the final product's structure.

Experimental Protocol: Jacobsen Epoxidation and Subsequent Aminolysis

This protocol outlines the two-stage synthesis of a chiral amino alcohol from an olefin.

Part A: Epoxidation

-

Materials: (R,R)-Jacobsen's catalyst (1-5 mol%), cis-olefin (1.0 eq), buffered sodium hypochlorite (NaOCl, bleach, 1.5 eq), dichloromethane (DCM).

-

Procedure:

-

Dissolve the olefin in DCM and cool to 0 °C.

-

Add the Jacobsen's catalyst.

-

Add the cold, buffered bleach solution dropwise with vigorous stirring over 2-3 hours.

-

Stir the biphasic mixture at 0 °C until the olefin is consumed (monitor by GC or TLC).

-

Separate the layers. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude epoxide. Purify by flash chromatography.

-

Part B: Azide Ring-Opening and Reduction

-

Materials: Chiral epoxide (1.0 eq), sodium azide (NaN₃, 2.0 eq), ammonium chloride (NH₄Cl, 2.0 eq), methanol/water solvent system, Palladium on carbon (Pd/C, 10 mol%), Hydrogen (H₂) gas.

-

Procedure:

-

Dissolve the epoxide in a 4:1 mixture of methanol and water.

-

Add NaN₃ and NH₄Cl and heat the mixture to reflux for 6-12 hours.

-

Cool to room temperature, remove methanol under reduced pressure, and extract with ethyl acetate.

-

Wash the organic layer, dry, and concentrate to yield the crude azido alcohol.

-

Dissolve the azido alcohol in methanol, add Pd/C, and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Filter the reaction through Celite to remove the catalyst and concentrate the filtrate.

-

Purify the resulting amino alcohol by chromatography or crystallization.

-

3. Validation & Analysis:

-

Stereochemistry: The stereochemistry is confirmed by NMR analysis (e.g., NOE experiments) or by converting to a known derivative.

-

Enantiomeric Purity: The ee of the final amino alcohol is determined by chiral HPLC, which should reflect the high enantioselectivity of the initial epoxidation step.